molecular formula C8H8F3IN2O2 B2454078 ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate CAS No. 1856021-37-8

ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2454078
CAS No.: 1856021-37-8
M. Wt: 348.064
InChI Key: GBFYKRKUAOEYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H7F3IN3O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Preparation Methods

The synthesis of ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

    Reaction Conditions: The pyrazole derivative is then reacted with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

    Industrial Production: For large-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation.

Scientific Research Applications

Ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals due to its ability to form stable pyrazole rings.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways by inhibiting or activating specific proteins, leading to desired biological effects.

Comparison with Similar Compounds

Ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:

    4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the ethyl carboxylate group, making it less versatile in synthetic applications.

    Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.

    Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: Another analog with chlorine, offering different reactivity profiles.

This compound stands out due to its unique combination of iodine and trifluoroethyl groups, providing distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3IN2O2/c1-2-16-7(15)6-5(12)3-14(13-6)4-8(9,10)11/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFYKRKUAOEYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1I)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.